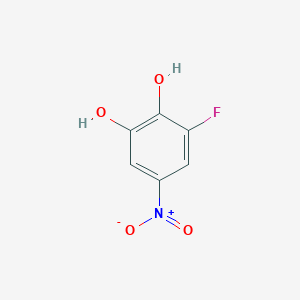
3-Fluoro-5-nitrobenzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-nitrobenzene-1,2-diol is an aromatic compound characterized by the presence of a fluorine atom, a nitro group, and two hydroxyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-nitrobenzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 3-fluorocatechol (3-fluorobenzene-1,2-diol) using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-nitrobenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atom and nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Nucleophiles such as phenols or amines in the presence of a base like potassium carbonate can replace the fluorine or nitro groups.
Major Products Formed
Oxidation: Formation of 3-fluoro-5-nitro-1,2-benzoquinone.
Reduction: Formation of 3-fluoro-5-amino-1,2-diol.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-5-nitrobenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-nitrobenzene-1,2-diol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine atom can enhance the compound’s stability and lipophilicity, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-nitrobenzene-1,2-diol can be compared with compounds such as 3-fluoro-4-nitrophenol and 3-fluoro-5-nitroaniline.
- These compounds share similar structural features but differ in the position and nature of substituents on the benzene ring .
Uniqueness
- The presence of both hydroxyl groups and a nitro group in this compound makes it unique compared to other fluorinated nitrobenzenes.
- This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields .
Properties
CAS No. |
143542-78-3 |
|---|---|
Molecular Formula |
C6H4FNO4 |
Molecular Weight |
173.10 g/mol |
IUPAC Name |
3-fluoro-5-nitrobenzene-1,2-diol |
InChI |
InChI=1S/C6H4FNO4/c7-4-1-3(8(11)12)2-5(9)6(4)10/h1-2,9-10H |
InChI Key |
SPXVEUQWRDPZPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















